molecular formula C10H14N2O B2538565 4-Cyclobutoxy-2,6-dimethylpyrimidine CAS No. 2195880-82-9

4-Cyclobutoxy-2,6-dimethylpyrimidine

Cat. No.: B2538565
CAS No.: 2195880-82-9
M. Wt: 178.235
InChI Key: LBCRAVQDWZQHHB-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with cyclobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyclobutoxy-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidine: Lacks the cyclobutoxy group, making it less hydrophobic.

    4-Methoxy-2,6-dimethylpyrimidine: Contains a methoxy group instead of a cyclobutoxy group, affecting its reactivity and solubility.

Uniqueness

4-Cyclobutoxy-2,6-dimethylpyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-cyclobutyloxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-10(12-8(2)11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRAVQDWZQHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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